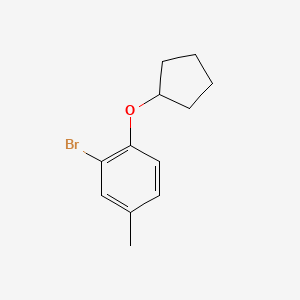
2-Bromo-1-(cyclopentyloxy)-4-methylbenzene
Overview
Description
“2-Bromo-1-(cyclopentyloxy)-4-methylbenzene” is a chemical compound . It has a molecular formula of C12H15BrO2 and a molecular weight of 271.15 .
Molecular Structure Analysis
Cycloalkanes, like the cyclopentane ring in this molecule, are cyclic hydrocarbons where the carbon atoms are arranged in a ring . They are also saturated, meaning all carbon atoms are single bonded to other atoms .Physical And Chemical Properties Analysis
The boiling point of “2-Bromo-1-(cyclopentyloxy)-4-methylbenzene” is predicted to be 331.3±22.0 °C, and its density is predicted to be 1.366±0.06 g/cm3 at 20 °C and 760 Torr .Scientific Research Applications
1. Electrochemical Bromofunctionalization of Alkenes
- Application Summary: This research investigates the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor. Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products in good to excellent yields .
- Methods of Application: The optimal concentration of hydrobromic acid was identified at 180 mM which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide . Increasing the flow rate to 0.4 mL min−1 or 0.6 mL min−1 resulted in decreased yields of 75% and 70%, respectively .
- Results or Outcomes: The bromination of organic molecules has been extensively studied to date, yet there is still a demand for safe and sustainable methodologies. Hazardous reagents, selectivity, low atom economy, and waste production are the most persisting problems of brominating reagents .
2. Pyrrolopyrazine Derivatives
- Application Summary: Pyrrolopyrazine as a biologically active scaffold contains pyrrole and pyrazine rings. Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral .
- Methods of Application: This review explained various synthetic routes for pyrrolopyrazine derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
- Results or Outcomes: According to the findings, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .
3. Synthesis of 1-[2-bromo-1-(cyclopentyloxy)ethyl]-3-fluorobenzene
- Application Summary: This compound is a derivative of “2-Bromo-1-(cyclopentyloxy)-4-methylbenzene” and could be used in the synthesis of various organic compounds .
- Methods of Application: The specific methods of application or experimental procedures would depend on the target compound being synthesized .
- Results or Outcomes: The outcomes would also depend on the specific synthesis being performed .
4. Synthesis of 2-Bromo-1-(cyclopentyloxy)-4-methoxybenzene
- Application Summary: This compound is another derivative of “2-Bromo-1-(cyclopentyloxy)-4-methylbenzene” and could be used in the synthesis of various organic compounds .
- Methods of Application: The specific methods of application or experimental procedures would depend on the target compound being synthesized .
- Results or Outcomes: The outcomes would also depend on the specific synthesis being performed .
5. Synthesis of 2-bromo-1-(cyclopentyloxy)-4-fluorobenzene
- Application Summary: This compound is another derivative of “2-Bromo-1-(cyclopentyloxy)-4-methylbenzene” and could be used in the synthesis of various organic compounds .
- Methods of Application: The specific methods of application or experimental procedures would depend on the target compound being synthesized .
- Results or Outcomes: The outcomes would also depend on the specific synthesis being performed .
6. Synthesis of 1-[2-bromo-1-(cyclopentyloxy)ethyl]-3-fluorobenzene
- Application Summary: This compound is a derivative of “2-Bromo-1-(cyclopentyloxy)-4-methylbenzene” and could be used in the synthesis of various organic compounds .
- Methods of Application: The specific methods of application or experimental procedures would depend on the target compound being synthesized .
- Results or Outcomes: The outcomes would also depend on the specific synthesis being performed .
7. Synthesis of 2-Bromo-1-(cyclopentyloxy)-4-methoxybenzene
- Application Summary: This compound is another derivative of “2-Bromo-1-(cyclopentyloxy)-4-methylbenzene” and could be used in the synthesis of various organic compounds .
- Methods of Application: The specific methods of application or experimental procedures would depend on the target compound being synthesized .
- Results or Outcomes: The outcomes would also depend on the specific synthesis being performed .
8. Synthesis of 2-bromo-1-(cyclopentyloxy)-4-fluorobenzene
- Application Summary: This compound is another derivative of “2-Bromo-1-(cyclopentyloxy)-4-methylbenzene” and could be used in the synthesis of various organic compounds .
- Methods of Application: The specific methods of application or experimental procedures would depend on the target compound being synthesized .
- Results or Outcomes: The outcomes would also depend on the specific synthesis being performed .
properties
IUPAC Name |
2-bromo-1-cyclopentyloxy-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c1-9-6-7-12(11(13)8-9)14-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIGCHRNHULVMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CCCC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(cyclopentyloxy)-4-methylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



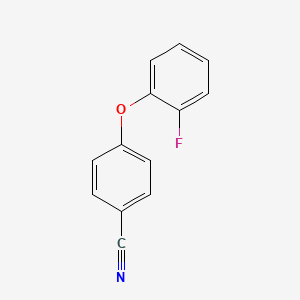
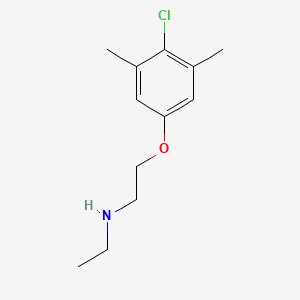
![1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B1437824.png)
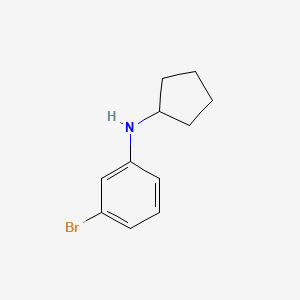
![N-[2-(2-Methoxyethoxy)benzyl]aniline](/img/structure/B1437828.png)
![1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-one](/img/structure/B1437829.png)
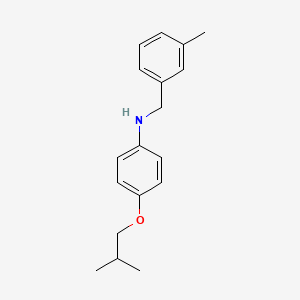
![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-4-isobutoxyaniline](/img/structure/B1437833.png)
![N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-2-(3-phenylpropoxy)aniline](/img/structure/B1437835.png)
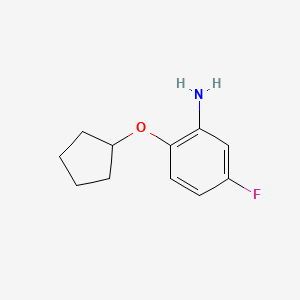
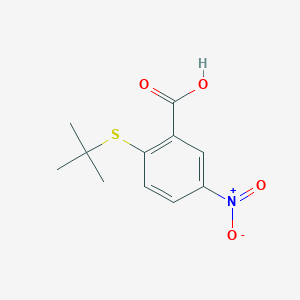
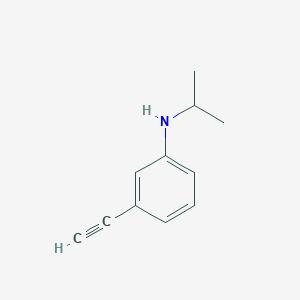
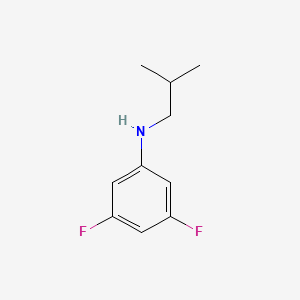
![8-Fluoro-10,11-dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one](/img/structure/B1437843.png)